molecular formula C12H11F3O B13678055 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13678055
M. Wt: 228.21 g/mol
InChI Key: XKHNCLGPDHSXDK-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoannulene structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules to which it is attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the introduction of the trifluoromethyl group into the benzoannulene framework. One common method involves the reaction of a suitable benzoannulene precursor with trifluoromethylating agents under controlled conditions. For instance, the reaction of 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

1-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-6-3-5-9-8(10)4-1-2-7-11(9)16/h3,5-6H,1-2,4,7H2

InChI Key

XKHNCLGPDHSXDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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